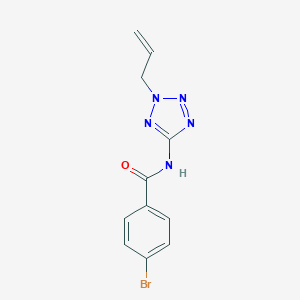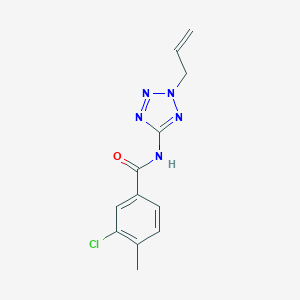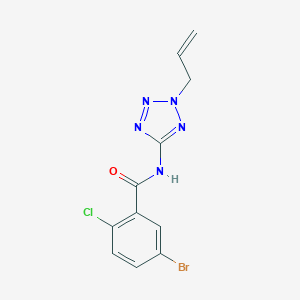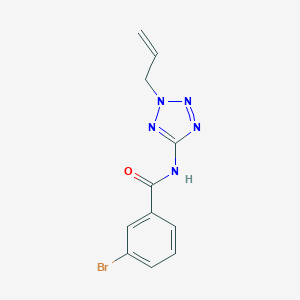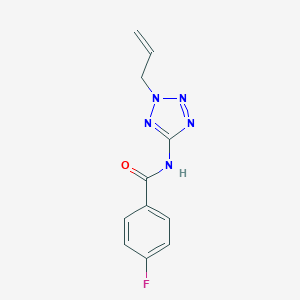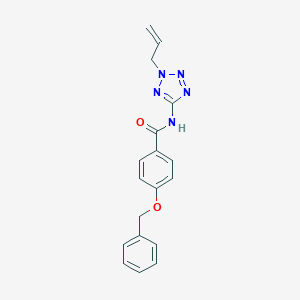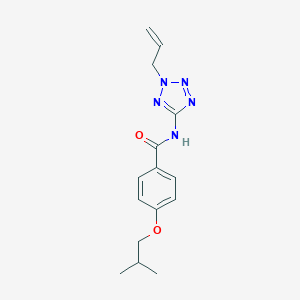
1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone has a variety of biochemical and physiological effects on the body. These include reducing inflammation, inhibiting cancer cell growth, and improving overall immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone in lab experiments is its potent anti-inflammatory and anti-cancer properties. However, there are also some limitations to using this compound, including its high cost and the need for specialized expertise in its synthesis and handling.
Direcciones Futuras
There are many potential future directions for research on 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone. Some of the most promising areas of research include further investigating its anti-inflammatory and anti-cancer properties, exploring its potential applications in other fields such as agriculture and environmental science, and developing new synthesis methods that are more efficient and cost-effective.
In conclusion, 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone is a chemical compound with significant potential for use in various fields. Its potent anti-inflammatory and anti-cancer properties make it a promising candidate for further research and development. However, there are also some limitations to using this compound, including its high cost and the need for specialized expertise in its synthesis and handling. Overall, further research on this compound is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of 1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone involves a multi-step process that includes the use of various reagents and solvents. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the synthesis of this compound requires careful attention to detail and a high level of expertise.
Aplicaciones Científicas De Investigación
1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone has been the subject of extensive scientific research due to its potential applications in various fields. One of the most promising applications of this compound is in the field of medicine, where it has been shown to have significant anti-inflammatory and anti-cancer properties.
Propiedades
Número CAS |
145551-68-4 |
|---|---|
Nombre del producto |
1-(7-(2-Hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone |
Fórmula molecular |
C17H25NO4 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
1-[(3S,3aS,5aR,7R,9aR,9bS)-7-(2-hydroxyethyl)-3a-methyl-1,2,3,4,5,5a,6,7,8,9,9a,9b-dodecahydrocyclopenta[a]naphthalen-3-yl]ethanone |
InChI |
InChI=1S/C18H30O2/c1-12(20)16-5-6-17-15-4-3-13(8-10-19)11-14(15)7-9-18(16,17)2/h13-17,19H,3-11H2,1-2H3/t13-,14+,15+,16+,17-,18+/m0/s1 |
Clave InChI |
OOTXTVKIKCULJJ-UIGZQWRCSA-N |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H](C3)CCO)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC(C3)CCO)C |
SMILES canónico |
CC(=O)C1CCC2C1(CCC3C2CCC(C3)CCO)C |
Sinónimos |
1-(7-(2-hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone 3S-(3 alpha,3a alpha,5a beta,7 alpha,9a alpha,9b beta)-1-(7-(2-hydroxyethyl)dodecahydro-3a-methyl-1H-benz(e)inden-3-yl)ethanone BI-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)



